molecular formula C10H14N2O B13288181 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine

Cat. No.: B13288181
M. Wt: 178.23 g/mol
InChI Key: IOFMFBPRDLHZKE-UHFFFAOYSA-N
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Description

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring attached to a 5-methyl-1,2-oxazole moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine typically involves the reaction of piperidine with 5-methyl-1,2-oxazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 5-methyl-1,2-oxazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the development of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Methyl-1,2-oxazol-3-YL)methylidene]piperidine hydrochloride
  • 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • (2S)-3-(1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-indol-3-yl)propanoic acid

Uniqueness

This compound stands out due to its unique combination of the piperidine and oxazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole

InChI

InChI=1S/C10H14N2O/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9/h6-7,11H,2-5H2,1H3

InChI Key

IOFMFBPRDLHZKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C=C2CCNCC2

Origin of Product

United States

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